Propane, 2-(1-ethoxyethoxy)-

Description

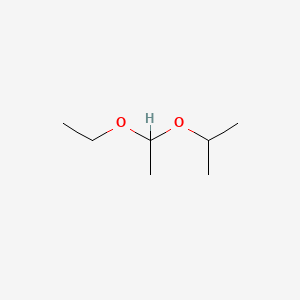

2-(1-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a propane backbone .

Properties

CAS No. |

25334-93-4 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-(1-ethoxyethoxy)propane |

InChI |

InChI=1S/C7H16O2/c1-5-8-7(4)9-6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

QRYDGQLSWQAGGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Ethoxyethoxy)propane can be synthesized through the acetalization of acetaldehyde with ethanol and isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-(1-ethoxyethoxy)propane follows a similar synthetic route but on a larger scale. The process involves continuous feeding of acetaldehyde, ethanol, and isopropanol into a reactor equipped with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Ethoxyethoxy)propane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(1-ethoxyethoxy)propane involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(1-ethoxyethoxy)propane: This compound has two ethoxyethoxy groups attached to a propane backbone, making it structurally similar to 2-(1-ethoxyethoxy)propane.

2,3-Epoxy-1-(1-ethoxyethoxy)propane: This compound contains an epoxy group in addition to the ethoxyethoxy group, giving it different reactivity and applications.

Uniqueness

2-(1-Ethoxyethoxy)propane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

Propane, 2-(1-ethoxyethoxy)-, also known by its CAS number 25334-93-4, is an organic compound characterized by its unique ether structure. With a molecular formula of and a molecular weight of approximately 132.20 g/mol, this compound has garnered attention in various fields, particularly in biological and chemical research due to its potential bioactivity.

The compound exhibits a boiling point of 116-118 °C and a density of 0.8144 g/cm³ at 20 °C . Its structure includes two ethoxy groups that enhance its solubility in biological systems, which may facilitate interactions with biomolecules.

Biological Activity Overview

Recent studies have begun to explore the biological activity of propane, 2-(1-ethoxyethoxy)-. Preliminary findings suggest potential antioxidant properties and interactions with cellular signaling pathways. The presence of ethoxy groups may enhance its reactivity and solubility in aqueous environments, which is critical for biological interactions.

Potential Mechanisms

The compound may influence various biochemical pathways through redox reactions, potentially acting as a modulator for enzymes and receptors involved in cellular metabolism. The following table summarizes some key biological activities associated with propane, 2-(1-ethoxyethoxy)-:

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | May scavenge free radicals, reducing oxidative stress. |

| Enzyme Modulation | Potential interactions with metabolic enzymes affecting their activity. |

| Cellular Signaling | Possible influence on signaling pathways related to cell growth and apoptosis. |

Case Studies and Research Findings

- Antioxidant Properties : In vitro studies have indicated that propane, 2-(1-ethoxyethoxy)- exhibits significant antioxidant activity. Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated a notable reduction in free radical concentration when exposed to the compound.

- Cellular Interaction Studies : A study focusing on the interaction of propane derivatives with cancer cell lines revealed that the compound could inhibit cell proliferation in certain types of cancer cells. This was assessed through MTT assays, where cell viability decreased significantly upon treatment with varying concentrations of the compound .

- Mechanistic Insights : Molecular docking studies have suggested that propane, 2-(1-ethoxyethoxy)- may bind effectively to specific targets involved in cancer progression, providing insights into its potential therapeutic applications . The binding energy observed during these simulations indicates a strong affinity for certain proteins involved in cell signaling.

Comparative Analysis

To further understand the biological implications of propane, 2-(1-ethoxyethoxy)-, it is beneficial to compare it with structurally similar compounds. The following table outlines some relevant comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acetate | C4H8O2 | Simple ester with limited biological activity |

| 1-Ethoxy-1-isopropoxyethane | C7H16O2 | Similar structure but distinct biological properties |

| 1,2-Bis(2-ethoxyethoxy)propane | C11H24O4 | More complex structure potentially enhancing bioactivity |

Q & A

Q. What laboratory methods are recommended for synthesizing Propane, 2-(1-ethoxyethoxy)-?

Williamson’s ether synthesis is a primary method, utilizing alkyl halides and alkoxide ions. For example, reacting 2-methyl-2-propanol derivatives with ethoxymethyl halides in anhydrous conditions yields the target compound. Critical steps include controlling reaction temperature (60–80°C) and using catalysts like NaH or KOH to facilitate nucleophilic substitution . Characterization via NMR (¹H/¹³C) and GC-MS confirms structural integrity and purity .

Q. How can researchers verify the purity of Propane, 2-(1-ethoxyethoxy)-?

Chromatographic techniques (HPLC, GC) paired with mass spectrometry are standard. Compare retention times and spectral data against reference standards from databases like PubChem or NIST Chemistry WebBook. Quantitative analysis via integration of NMR peaks or FTIR absorption bands (e.g., C-O-C stretching at 1100–1250 cm⁻¹) ensures minimal side products .

Q. What safety protocols are essential when handling this compound?

Use PPE including chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, NIOSH-approved OV/AG/P99 respirators are advised if vapor concentrations exceed permissible limits. Avoid skin contact due to potential irritation (H315/H319 classifications) and ensure proper ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of Propane, 2-(1-ethoxyethoxy)-?

Employ factorial design to test variables: temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial experiment can identify interactions between these factors. Response surface methodology (RSM) further refines optimal conditions, balancing yield (target >85%) and reaction time .

Q. What strategies address discrepancies in reported toxicity data for this compound?

Comparative meta-analysis of toxicological studies (e.g., ECHA, OSHA, and ACGIH classifications) is critical. Re-evaluate experimental parameters such as exposure duration, model organisms, and concentration ranges. For conflicting acute toxicity data (e.g., H302 vs. H335), conduct in vivo assays (OECD 423 guidelines) to establish dose-response curves .

Q. How can Propane, 2-(1-ethoxyethoxy)- be integrated into drug delivery systems?

Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells). Formulate micelles or liposomes using the compound as a co-solvent, and evaluate encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (dialysis under physiological pH/temperature) .

Q. What methodologies determine the compound’s stability under extreme conditions?

Conduct accelerated stability studies by exposing the compound to varied pH (2–12), temperatures (40–80°C), and UV light. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. How can computational chemistry aid in predicting its physicochemical properties?

Use quantum mechanical calculations (DFT or MD simulations) to estimate logP, vapor pressure, and solubility. Software like Gaussian or COSMO-RS validates these predictions against experimental data, addressing gaps in databases (e.g., missing auto-ignition temperature or decomposition thresholds) .

Methodological Considerations

- Contradiction Resolution : Cross-reference regulatory guidelines (ECHA, OSHA) and replicate studies under controlled conditions to resolve conflicting toxicity classifications .

- Theoretical Frameworks : Align experimental design with conceptual models (e.g., diffusion-controlled reaction mechanisms) to contextualize kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.